molecular formula C8H5BrClN B1280578 2-(Bromomethyl)-5-chlorobenzonitrile CAS No. 50712-69-1

2-(Bromomethyl)-5-chlorobenzonitrile

Cat. No. B1280578
CAS RN: 50712-69-1
M. Wt: 230.49 g/mol
InChI Key: CYBMZAPDOKDQJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile involves several steps. It reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-5-chlorobenzonitrile is represented by the linear formula: BrCH2C6H4CN . The molecular weight is 196.04 g/mol .


Chemical Reactions Analysis

2-(Bromomethyl)-5-chlorobenzonitrile undergoes various chemical reactions. For instance, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .

Scientific Research Applications

Application Summary

“2-(Bromomethyl)-5-chlorobenzonitrile” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .

Method of Application

The compound is used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . For this purpose, 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) is synthesized using t-BuBP and methyl methacrylate via free-radical polymerization. RAFT-macro agent is acquired by reaction of PMMA-Br and potassium ethyl xanthogenate. By reacting RAFT-macro agent and styrene, block copolymers are obtained .

Results or Outcomes

Synthesis of Bromothymol Blue

Application Summary

“2-(Bromomethyl)-5-chlorobenzonitrile” can be used in the synthesis of Bromothymol Blue , a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .

Method of Application

The synthesis of Bromothymol Blue involves several steps, including the bromination of toluene under conditions suitable for a free radical halogenation . The bromomethyl group introduced by “2-(Bromomethyl)-5-chlorobenzonitrile” plays a crucial role in this process .

Results or Outcomes

Bromothymol Blue is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

Application Summary

“2-(Bromomethyl)-5-chlorobenzonitrile” can be used in the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Method of Application

Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

Results or Outcomes

In some cases, benzyl serves as a protecting group for alcohols and carboxylic acids .

properties

IUPAC Name

2-(bromomethyl)-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMZAPDOKDQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506243
Record name 2-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chlorobenzonitrile

CAS RN

50712-69-1
Record name 2-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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